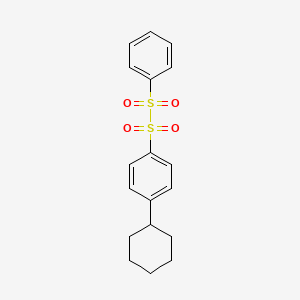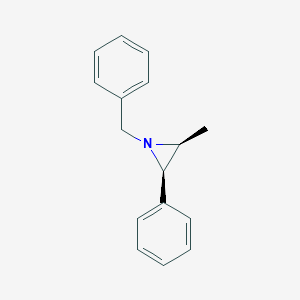![molecular formula C18H14N4O B14244574 Phenol, 4-[[2-amino-5-(phenylethynyl)-4-pyrimidinyl]amino]- CAS No. 393856-07-0](/img/structure/B14244574.png)
Phenol, 4-[[2-amino-5-(phenylethynyl)-4-pyrimidinyl]amino]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 4-[[2-amino-5-(phenylethynyl)-4-pyrimidinyl]amino]- is a complex organic compound with significant interest in various scientific fields This compound features a phenol group substituted with a pyrimidine ring, which is further modified with an amino group and a phenylethynyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-[[2-amino-5-(phenylethynyl)-4-pyrimidinyl]amino]- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as β-diketones and amidines.
Introduction of the Phenylethynyl Group: The phenylethynyl group is introduced via a Sonogashira coupling reaction, which involves the coupling of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Amination: The amino group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with the pyrimidine ring.
Attachment of the Phenol Group: The final step involves the attachment of the phenol group through an electrophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Phenol, 4-[[2-amino-5-(phenylethynyl)-4-pyrimidinyl]amino]- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the phenol and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group typically yields quinones, while reduction of nitro groups yields amines.
科学的研究の応用
Phenol, 4-[[2-amino-5-(phenylethynyl)-4-pyrimidinyl]amino]- has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism of action of Phenol, 4-[[2-amino-5-(phenylethynyl)-4-pyrimidinyl]amino]- involves its interaction with specific molecular targets. The phenylethynyl group allows for π-π stacking interactions with aromatic residues in proteins, while the amino group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
Phenol, 4-amino-: This compound lacks the pyrimidine and phenylethynyl groups, making it less complex and with different reactivity.
Phenol, 4-[[2-amino-4-pyrimidinyl]amino]-: This compound lacks the phenylethynyl group, which affects its ability to participate in π-π stacking interactions.
Uniqueness
Phenol, 4-[[2-amino-5-(phenylethynyl)-4-pyrimidinyl]amino]- is unique due to the presence of both the phenylethynyl and pyrimidine groups, which confer distinct chemical and biological properties. These structural features enhance its potential as a versatile compound in various scientific applications.
特性
CAS番号 |
393856-07-0 |
|---|---|
分子式 |
C18H14N4O |
分子量 |
302.3 g/mol |
IUPAC名 |
4-[[2-amino-5-(2-phenylethynyl)pyrimidin-4-yl]amino]phenol |
InChI |
InChI=1S/C18H14N4O/c19-18-20-12-14(7-6-13-4-2-1-3-5-13)17(22-18)21-15-8-10-16(23)11-9-15/h1-5,8-12,23H,(H3,19,20,21,22) |
InChIキー |
SGZBNQPPAJMQDQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C#CC2=CN=C(N=C2NC3=CC=C(C=C3)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


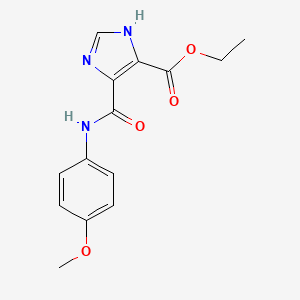
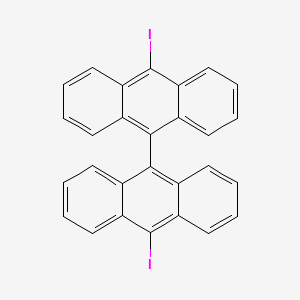

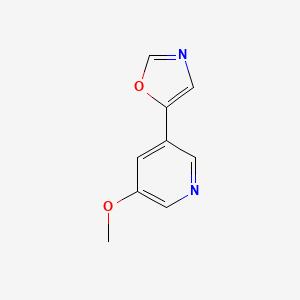
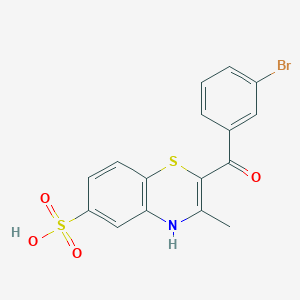
![1,1'-[7H-Purine-2,6-diyldi(piperazine-4,1-diyl)]di(ethan-1-one)](/img/structure/B14244538.png)
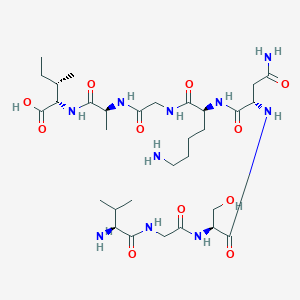
![2-[(2-Hydroxyethoxy)methyl]cyclohex-2-EN-1-one](/img/structure/B14244550.png)
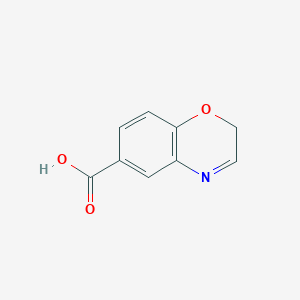
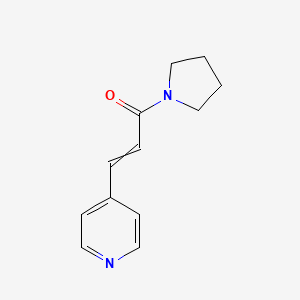
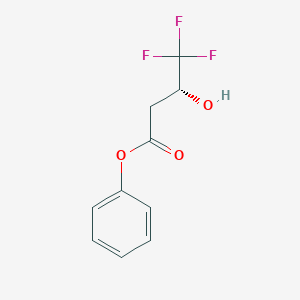
![3,3-Dimethyl-1,2,4-trioxaspiro[4.5]decan-8-one](/img/structure/B14244571.png)
